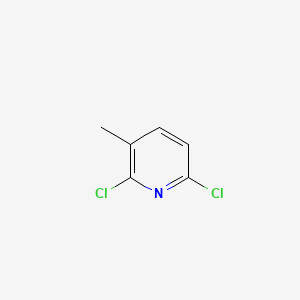

2,6-Dichloro-3-methylpyridine

Description

Significance of Halogenated Pyridines in Organic Synthesis and Applied Chemistry

Halogenated pyridines are a class of organic compounds that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the pyridine (B92270) ring. The presence of these halogens has a profound impact on the electronic nature and reactivity of the pyridine core. The high electronegativity of halogen atoms withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack, a reaction that is generally difficult for the parent pyridine molecule. This altered reactivity is a cornerstone of their utility in organic synthesis.

These compounds serve as versatile building blocks for the construction of more complex molecules. kubikat.orgeurekalert.org The halogen atoms can act as leaving groups in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is extensively exploited in the pharmaceutical, agrochemical, and materials science industries to create novel compounds with desired biological or physical properties. cymitquimica.comnih.gov For instance, many active pharmaceutical ingredients and pesticides contain substituted pyridine scaffolds, the synthesis of which often relies on halogenated pyridine intermediates. cymitquimica.comnih.gov

The regioselective synthesis of specific halogenated pyridines can be challenging due to the inherent reactivity patterns of the pyridine ring. nih.gov However, various synthetic methodologies have been developed to achieve this, including direct halogenation under harsh conditions and more sophisticated methods involving directing groups or pre-functionalized precursors. nih.govnih.govchemrxiv.org The ability to selectively introduce halogens at different positions on the pyridine ring allows for precise control over the subsequent synthetic transformations, making halogenated pyridines indispensable tools for organic chemists. kubikat.orgeurekalert.orgnih.gov

Overview of 2,6-Dichloro-3-methylpyridine as a Key Intermediate

Among the diverse family of halogenated pyridines, this compound stands out as a particularly valuable intermediate. fishersci.cachemicalbook.com Its structure, featuring two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position, provides a unique combination of reactive sites. The two chlorine atoms are susceptible to displacement by nucleophiles, while the methyl group can also undergo various chemical transformations. ambeed.com This trifunctional nature makes it a versatile precursor for a wide range of more complex substituted pyridines.

Industrial and Laboratory Relevance

The industrial and laboratory relevance of this compound stems primarily from its role as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.cachemicalbook.com In the pharmaceutical industry, the pyridine scaffold is a common feature in many drug molecules, and the ability to introduce various substituents at specific positions is crucial for optimizing pharmacological activity. This compound provides a convenient starting point for accessing a variety of 2,3,6-trisubstituted pyridine derivatives.

In the agrochemical sector, many herbicides, insecticides, and fungicides are based on pyridine chemistry. fishersci.cachemicalbook.com The specific substitution pattern of this compound allows for the synthesis of targeted agrochemical agents. The presence of the chlorine atoms, for instance, can contribute to the biological activity of the final product or serve as handles for further chemical modification.

In the laboratory, this compound is utilized in a variety of synthetic transformations. The differential reactivity of the chlorine atoms and the methyl group allows for selective reactions. For example, nucleophilic aromatic substitution can be employed to replace one or both chlorine atoms, while the methyl group can be oxidized or halogenated to introduce further functionality. ambeed.com This versatility makes it a valuable tool for medicinal chemists and synthetic organic chemists in the development of new compounds and synthetic methodologies.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 58584-94-4 |

| Molecular Formula | C6H5Cl2N |

| Molecular Weight | 162.02 g/mol |

| Physical Form | White to yellow powder or crystals |

| Solubility | Slightly soluble in water |

| Storage | Store in cool, dry conditions in well-sealed containers. Incompatible with oxidizing agents. |

This table contains data sourced from Sigma-Aldrich sigmaaldrich.com and Thermo Fisher Scientific. fishersci.ca

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKCOPEHZTQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355732 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-94-4 | |

| Record name | 2,6-dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichloro 3 Methylpyridine and Its Precursors

Established Synthetic Routes to 2,6-Dichloro-3-methylpyridine

Chlorination Reactions of Pyridine (B92270) Derivatives

Direct chlorination of 3-methylpyridine (B133936) (also known as β-picoline) in the vapor phase is a viable method for producing a range of chlorinated derivatives, including this compound. google.com This process typically involves reacting 3-methylpyridine with chlorine gas at elevated temperatures, often ranging from 250°C to 400°C. google.com The proportion of chlorine used is a critical factor, with at least five moles of chlorine per mole of 3-methylpyridine being necessary to achieve the desired level of chlorination. google.com This method can yield a mixture of partially chlorinated products, including those with chlorine atoms on the pyridine ring and the methyl group. google.com

Benzylic halogenation, specifically using N-bromosuccinimide, is a standard method for producing bromomethyl aromatic compounds and has been explored for methylquinolines and picolines. acs.org However, direct halogenation of 3-methylquinoline (B29099) and β-picoline has been noted to be less straightforward compared to their 2- and 4-methyl counterparts. acs.org

A more recent approach involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms pyridines into reactive alkene intermediates known as Zincke imines. chemrxiv.org These intermediates can then undergo highly regioselective halogenation under mild conditions, offering a pathway to 3-halopyridines. chemrxiv.org

The chlorination of methylpyridine isomers serves as a significant pathway to various chlorinated pyridine derivatives. For instance, 3-methylpyridine can be obtained through the vapor-phase reaction of acetaldehyde (B116499) and ammonia (B1221849) with formaldehyde (B43269) or methanol (B129727) over a catalyst. nih.gov The isomers of methylpyridine, namely 2-methylpyridine (B31789), 3-methylpyridine, and 4-methylpyridine, are foundational materials in the synthesis of numerous agrochemicals. agropages.com

The process of chlorinating 3-methylpyridine can lead to the formation of intermediates like 2-chloro-5-methylpyridine (B98176), which can be further chlorinated. agropages.com Stepwise chlorination of 2-methylpyridine can yield 2-chloro-6-trichloromethyl pyridine (CTC), a versatile intermediate. agropages.com Similarly, the chlorination of 2-chloro-5-(trichloromethyl)pyridine (B1585791) can produce 2,3-dichloro-5-(trichloromethyl)pyridine.

A patented process describes the preparation of this compound by reacting 3-methyl-pyridine-1-oxide with ortho-phthaloyl chloride in the presence of triethylamine, followed by heating and subsequent workup. google.com This method can produce a mixture of isomers, with 2-chloro-5-methylpyridine often being a significant component. google.com The table below summarizes the yields of isomeric mixtures from different starting materials and reagents.

| Starting Material | Reagent | Product Mixture | Yield |

| 3-methylpyridine-1-oxide | o-phthaloyl chloride | 84% 2-chloro-5-methylpyridine, 16% 2-chloro-3-methylpyridine | 70% |

| 3-methylpyridine-1-oxide | m-phthaloyl chloride | 87% 2-chloro-5-methylpyridine, 13% 2-chloro-3-methylpyridine | 78% |

| 3-butylpyridine-1-oxide | o-phthaloyl chloride | 89% 2-chloro-5-methylpyridine, 11% 2-chloro-3-methylpyridine | 75% |

This table presents data on the synthesis of chloromethylpyridine isomers. google.com

Routes from Substituted Anilines: Aromatic Chlorination and Cyclization

The synthesis of pyridine rings from acyclic precursors is a fundamental strategy. The Hantzsch pyridine synthesis, first described in 1881, is a classic example, typically involving the condensation of a β-keto acid, an aldehyde, and ammonia or an ammonia derivative. wikipedia.orgatamanchemicals.com Another significant method is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgatamanchemicals.com

While not a direct route from anilines, the construction of the pyridine ring is central. For instance, α-carboline can be synthesized from 2,3-dichloropyridine (B146566) and aniline (B41778) through a two-step coupling process. orgsyn.org This highlights the use of pre-halogenated pyridines in building more complex structures.

Production from 2,6-Dichloropyridine (B45657) via Nitration and Subsequent Reductions/Modifications

The synthesis of this compound can be achieved starting from 2,6-dichloropyridine. A key step in this pathway is the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine (B41883). This nitration is typically carried out using a mixture of nitric acid and sulfuric acid. google.comgoogle.com The use of oleum (B3057394) (fuming sulfuric acid) can improve the reaction conditions by allowing for lower molar ratios of nitric acid to 2,6-dichloropyridine and reducing the evolution of hazardous nitrogen oxide fumes. google.com The addition of a catalyst like sulfamic acid can also enhance the yield and stability of the process. google.com

The reaction conditions for the nitration of 2,6-dichloropyridine have been optimized in various studies. For example, using a mixture of nitric acid and sulfuric acid at temperatures between 20°C and 150°C for 10 to 40 hours can yield 2,6-dichloro-3-nitropyridine. google.com Another process utilizes oleum at temperatures between 85°C and 150°C. google.com

Once 2,6-dichloro-3-nitropyridine is obtained, subsequent reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction or other modifications, can introduce the methyl group, leading to the final product, this compound.

Synthesis from 2,6-Dichloro-3-cyano-4-methylpyridine

An alternative synthetic route to this compound involves starting from 2,6-dichloro-3-cyano-4-methylpyridine. prepchem.com This precursor can be synthesized from 2,6-dihydroxy-3-cyano-4-methylpyridine by reacting it with phosphorus oxychloride. google.comgoogle.com The reaction is often carried out in the presence of a base like quinoline (B57606). google.com

The conversion of 2,6-dichloro-3-cyano-4-methylpyridine to the target compound involves the removal of the cyano and the additional methyl group. A patented method describes the hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine in the presence of sodium acetate (B1210297) and a palladium (II) chloride catalyst to yield 3-cyano-4-methylpyridine. prepchem.com Further steps would be required to remove the cyano group and introduce a chlorine atom at the 2-position to arrive at this compound.

The following table outlines a key reaction in this synthetic pathway.

| Reactant | Reagents | Product | Yield |

| 2,6-dichloro-3-cyano-4-methylpyridine | Sodium acetate, Palladium (II) chloride, H₂ | 3-cyano-4-methylpyridine | 85% |

This table details the hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine. prepchem.com

Advanced Synthetic Strategies and Process Optimization

The industrial production of this compound requires sophisticated synthetic strategies to overcome the inherent challenges of pyridine chemistry, such as ring deactivation and the potential for isomer formation. Process optimization focuses on enhancing yield, selectivity, and operational efficiency while minimizing environmental impact. Advanced methodologies have moved beyond classical, often low-yielding, chlorination techniques toward more controlled and sustainable catalytic and non-catalytic systems.

Catalytic Approaches in this compound Synthesis

The introduction of chlorine atoms onto the pyridine ring is an electrophilic substitution reaction, which is often sluggish due to the electron-deficient nature of the heterocycle. Catalysts are frequently employed to activate the chlorinating agent or the pyridine ring itself.

Liquid-Phase Catalysis: Direct liquid-phase chlorination of 3-methylpyridine (3-picoline) can be facilitated by Lewis acid catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). These catalysts function by polarizing the Cl-Cl bond, generating a more potent electrophilic species (Cl⁺) that can attack the pyridine ring. The electron-donating methyl group at the 3-position directs substitution to the ortho (2 and 4) and para (6) positions. However, these reactions often require elevated temperatures (80–120°C) and can lead to mixtures of mono-, di-, and tri-chlorinated products, necessitating complex purification steps.

Vapor-Phase Catalysis: High-temperature vapor-phase chlorination offers an alternative that can provide greater control over the reaction. In this process, gaseous 3-picoline and chlorine are passed over a solid-supported catalyst bed at temperatures ranging from 250°C to 450°C. google.comgoogle.com Supported palladium catalysts and various zeolites, such as dealuminated Mordenite, have been investigated for the chlorination of picolines. google.com These catalytic systems can be tuned by adjusting temperature, pressure, and residence time to influence the product distribution. epo.org For instance, specific vapor-phase conditions have been developed to maximize the production of precursors to key agricultural intermediates. google.comgoogle.com

Interestingly, research has also demonstrated that high-temperature (≥190°C) liquid-phase chlorination can proceed effectively with high yields even without a catalyst, which simplifies the process and avoids costs and waste associated with catalyst use and recovery. google.com

Table 1: Comparison of Catalytic Systems for Pyridine Chlorination

| Catalytic System | Phase | Typical Catalysts | Temperature Range | Key Advantages | Key Challenges |

|---|---|---|---|---|---|

| Lewis Acid Catalysis | Liquid | FeCl₃, AlCl₃ | 80–120°C | Enhances reaction rate for deactivated rings. | Poor regioselectivity, formation of by-products, catalyst removal required. |

| Supported Metal / Zeolite | Vapor | Pd on Alumina, Zeolites google.com | 250–450°C google.com | High throughput, potential for high selectivity through process control. google.comepo.org | Requires high energy input, potential for over-chlorination. google.com |

| Catalyst-Free | Liquid | None | ≥190°C google.com | No catalyst cost or contamination, simplified workup. google.com | Requires high temperatures and pressures, strong agitation needed. google.com |

Regioselective Synthesis and Isomer Control

A primary challenge in the synthesis of this compound is achieving regioselectivity—the preferential chlorination at the C-2 and C-6 positions while leaving the C-4 and C-5 positions untouched. Direct chlorination of 3-methylpyridine often yields a complex mixture of isomers due to the competing directing effects of the ring nitrogen and the methyl group. google.com Advanced strategies are therefore essential for controlling isomer distribution.

Synthesis from Pre-functionalized Pyridines: One of the most effective strategies for ensuring absolute regioselectivity is to build the pyridine ring with functional groups at the desired positions for subsequent conversion. A common and highly regioselective route involves the chlorination of a 2,6-dihydroxypyridine (B1200036) precursor. google.com The synthesis of the related compound 2,6-dichloro-3-cyano-4-methylpyridine, for example, is achieved by reacting 2,6-dihydroxy-3-cyano-4-methylpyridine with a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride. epo.org This reaction specifically replaces the hydroxyl groups with chlorine atoms, providing excellent control over the final substitution pattern. This approach avoids the isomeric mixtures typical of direct chlorination of the parent heterocycle.

Control of Reaction Conditions: In substitution reactions of pre-existing 2,6-dichloropyridines, both solvent and the steric nature of other substituents have been shown to exert significant control over regioselectivity. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles, bulky substituents at the 3-position can sterically hinder attack at the C-2 position, thereby directing the reaction toward the C-6 position. researchgate.net Furthermore, the solvent's ability to act as a hydrogen-bond acceptor can dramatically influence the outcome; the regioselectivity of a reaction in dichloromethane (B109758) was observed to switch to favor the opposite position when conducted in dimethyl sulfoxide (B87167) (DMSO). researchgate.net While these findings relate to reactions of 2,6-dichloropyridines, the underlying principles of steric and solvent effects are fundamental to controlling selectivity in their synthesis as well.

Table 2: Strategies for Regioselectivity in Dichloropyridine Synthesis

| Strategy | Description | Outcome | Example Precursor/Condition |

|---|---|---|---|

| Direct Chlorination | Chlorination of 3-methylpyridine using Cl₂ with or without a catalyst. | Mixture of isomers (e.g., 2,4-, 2,5-, 2,6-dichloro derivatives) requiring separation. google.com | 3-Methylpyridine |

| Chlorination of Dihydroxypyridines | Synthesis starts with a 2,6-dihydroxy-3-methylpyridine precursor, followed by chlorination. | High regioselectivity, yielding almost exclusively the 2,6-dichloro isomer. google.com | 2,6-Dihydroxy-3-methylpyridine + POCl₃ |

| Solvent and Steric Control | Utilizing specific solvents or bulky directing groups to favor substitution at one position over another. researchgate.net | Can switch or enhance selectivity between C-2 and C-6 positions. researchgate.net | Use of DMSO vs. Dichloromethane as solvent. researchgate.net |

Green Chemistry Principles in this compound Production

Modern chemical manufacturing places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, eliminate hazardous substances, and improve energy efficiency.

Waste Reduction and Atom Economy: A significant advancement has been the development of methods that reduce the overuse of reagents. Traditional chlorinations of hydroxypyridines often used a large excess of phosphorus oxychloride (POCl₃) as both a reagent and a solvent. mdpi.com More sustainable procedures now use only equimolar amounts of POCl₃ in a solvent-free process conducted in a sealed reactor at high temperatures (e.g., 140°C). mdpi.comresearchgate.net This approach dramatically reduces waste. The work-up is also greener; after the reaction, the mixture can be quenched with water, causing the desired chlorinated pyridine to precipitate, while basic catalysts like quinoline can be recovered from the filtrate and reused. google.com

Elimination of Hazardous Solvents: Older vapor-phase and liquid-phase chlorination processes frequently used carbon tetrachloride as a diluent or solvent. epo.orggoogle.com Carbon tetrachloride is a toxic and environmentally persistent substance, and its elimination is a key goal. Modern methods favor solvent-free conditions or the use of less hazardous alternatives. mdpi.com The use of ionic liquids as recyclable reaction media has also been explored for related pyridine syntheses, offering a potentially benign alternative to traditional volatile organic solvents. jocpr.comjocpr.comresearchgate.net

Process Intensification and Safety: Continuous liquid-phase chlorination in dedicated reactors represents a form of process intensification. google.com These systems, operated at high temperatures (e.g., 190-215°C), allow for better control over reaction parameters, shorter reaction times, and increased safety compared to large-scale batch reactions. google.com This leads to higher productivity and more consistent product quality while minimizing the risk of runaway reactions.

Table 3: Application of Green Chemistry Principles in Dichloropyridine Synthesis

| Green Chemistry Principle | Traditional Method | Advanced/Green Approach | Benefit |

|---|---|---|---|

| Waste Prevention | Large excess of POCl₃ used as solvent and reagent. mdpi.com | Use of equimolar POCl₃ in a solvent-free system. mdpi.comresearchgate.net | Drastic reduction in chemical waste (phosphate effluent). |

| Safer Solvents and Auxiliaries | Use of carbon tetrachloride as a diluent. epo.org | Solvent-free reactions or use of ionic liquids. mdpi.comjocpr.com | Elimination of toxic and environmentally harmful solvents. |

| Energy Efficiency / Process Safety | Large, slow batch reactions. google.com | Continuous high-temperature liquid-phase processes. google.com | Improved efficiency, shorter reaction times, better safety control. |

| Catalysis | Use of stoichiometric Lewis acid catalysts. | Catalyst-free high-temperature reactions or use of recoverable catalysts. google.comgoogle.com | Reduced metal waste, lower cost, and simplified purification. |

Chemical Reactivity and Transformation Studies of 2,6 Dichloro 3 Methylpyridine

Coupling Reactions Involving 2,6-Dichloro-3-methylpyridine

Carbon-Heteroatom Coupling Reactions

This compound serves as a substrate in several important carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of more complex molecules. These reactions primarily involve the substitution of the chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring.

One of the most significant reactions in this category is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen (C-N) bonds. libretexts.org In the context of this compound, this reaction can be employed to introduce amino groups at the chlorinated positions. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligands, such as BINAP, and bases like potassium carbonate is crucial for the reaction's success. acs.org For instance, the reaction of this compound with an amine in the presence of a palladium catalyst like palladium(II) acetate (B1210297) and a suitable ligand can lead to the selective substitution of one or both chlorine atoms. acs.org

Another important carbon-heteroatom coupling reaction is the Ullmann condensation . Historically, this reaction involves the copper-mediated coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. nih.govwikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations have been developed with improved catalyst systems and milder conditions. nih.gov For this compound, an Ullmann-type reaction could be used to form C-O or C-N bonds by reacting it with appropriate nucleophiles in the presence of a copper catalyst, often with a supporting ligand. jst.go.jpproquest.com

The table below summarizes key aspects of these coupling reactions as they apply to this compound.

| Reaction Type | Catalyst/Reagent | Bond Formed | Typical Conditions | Significance |

| Buchwald-Hartwig Amination | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., BINAP, XPhos) | C-N | Base (e.g., K₂CO₃, NaOtBu), inert solvent (e.g., toluene, DMF), elevated temperature | Versatile method for synthesizing arylamines. libretexts.org |

| Ullmann Condensation | Copper (e.g., CuI, copper bronze) with or without ligands | C-O, C-N, C-S | Often requires high temperatures, but modern methods use ligands to facilitate milder conditions | Important for the synthesis of diaryl ethers, arylamines, and aryl thioethers. nih.govjst.go.jp |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. msu.edu The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. gcwgandhinagar.com This deactivation is further enhanced in this compound by the presence of two electron-withdrawing chlorine atoms.

Despite this deactivation, electrophilic substitution can occur, primarily at the positions less deactivated by the substituents. The nitrogen atom and the chlorine atoms exert a deactivating inductive effect, while the methyl group is weakly activating. The most common electrophilic substitution reaction for pyridine derivatives is nitration . The nitration of 2,6-dichloropyridine (B45657), a closely related compound, to form 2,6-dichloro-3-nitropyridine (B41883) is well-documented. google.comgoogle.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. google.com For this compound, nitration would be expected to occur at the C-5 position, which is meta to the deactivating chlorine atoms and ortho/para to the activating methyl group.

Improved methods for the nitration of dichloropyridines have been developed to overcome the harsh conditions and low yields of traditional methods. For example, using oleum (B3057394) (fuming sulfuric acid) allows for lower molar ratios of nitric acid to the dichloropyridine substrate and can reduce the evolution of hazardous nitrogen oxides. google.com Another approach involves the use of a catalyst like sulfamic acid to improve reaction stability and yield. google.com

The table below outlines the key features of electrophilic aromatic substitution on this compound.

| Reaction Type | Reagent | Electrophile | Expected Product | Key Considerations |

| Nitration | HNO₃ / H₂SO₄ (or Oleum) | NO₂⁺ (Nitronium ion) | 2,6-Dichloro-3-methyl-5-nitropyridine | The pyridine ring is strongly deactivated, requiring forcing conditions. The position of substitution is directed by the existing substituents. |

Oxidation and Reduction Chemistry of this compound

The chemical structure of this compound offers sites for both oxidation and reduction reactions. The methyl group is susceptible to oxidation, while the pyridine ring can undergo reduction.

Oxidation of the methyl group can lead to the formation of a corresponding alcohol, aldehyde, or carboxylic acid, depending on the oxidizing agent and reaction conditions. ambeed.com For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methyl group to a carboxylic acid. Milder oxidizing agents might allow for the isolation of the alcohol or aldehyde intermediates.

Reduction reactions can target the pyridine ring or the chloro substituents. ambeed.com Catalytic hydrogenation, for example, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, can be used to remove the chlorine atoms via hydrogenolysis. This process can sometimes be selective, allowing for the removal of one chloro group over the other, depending on the reaction conditions and the influence of other substituents. The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions, though this is less common when easily hydrogenolyzed groups like chlorine are present.

The following table summarizes the oxidation and reduction possibilities for this compound.

| Reaction Type | Reagent/Catalyst | Reactive Site | Potential Product(s) |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Methyl group | 2,6-Dichloropyridine-3-carboxylic acid |

| Reduction (Hydrogenolysis) | H₂ / Pd/C | Chloro groups | 2-Chloro-3-methylpyridine, 6-Chloro-3-methylpyridine, 3-Methylpyridine (B133936) |

| Reduction (Ring Hydrogenation) | H₂ / Catalyst (e.g., Rh, Ru) under high pressure/temperature | Pyridine ring | 2,6-Dichloro-3-methylpiperidine |

Side-Chain Functionalization at the Methyl Group

The methyl group at the C-3 position of this compound is a key site for introducing further chemical diversity through side-chain functionalization . cmu.edu A common strategy for functionalizing benzylic-type methyl groups is through free radical halogenation, most notably bromination . docsity.com

This reaction is typically carried out using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often under light irradiation. docsity.comgoogle.com The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical. This radical then reacts with a bromine source (either Br₂ or NBS itself) to form the brominated product, 2,6-dichloro-3-(bromomethyl)pyridine, and regenerate a bromine radical to continue the chain.

The resulting bromomethyl derivative is a versatile intermediate. smolecule.com The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, alcohols, thiols, and cyanides, at the side-chain position. smolecule.com For example, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with an alkoxide would produce an ether.

The table below details the process of side-chain bromination and subsequent functionalization.

| Reaction Step | Reagent(s) | Intermediate/Product | Significance |

| 1. Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2,6-Dichloro-3-(bromomethyl)pyridine | Introduces a reactive handle on the methyl group. google.com |

| 2. Nucleophilic Substitution | Various Nucleophiles (e.g., CN⁻, OR⁻, N₃⁻, R₂NH) | 2,6-Dichloro-3-(functionalized methyl)pyridine | Allows for the creation of a diverse library of derivatives from a common intermediate. cmu.edusmolecule.com |

Derivatives and Analogues of 2,6 Dichloro 3 Methylpyridine: Synthesis and Applications

Synthesis of Functionalized 2,6-Dichloro-3-methylpyridine Derivatives

Functionalization of the this compound core involves the introduction of new chemical moieties onto the pyridine (B92270) ring, leading to compounds with altered chemical properties and reactivity.

The introduction of a carboxylic acid or ester group at the 4-position (isonicotinic position) of the this compound ring significantly enhances its utility as a synthetic intermediate. A primary strategy to achieve this is through Directed ortho-Metalation (DoM). In this approach, the chloro-substituents at the C2 and C6 positions of the pyridine ring act as directing groups, facilitating the deprotonation of the C4 position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). wikipedia.org The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles.

To synthesize the target carboxylic acid, this intermediate can be quenched with solid carbon dioxide (dry ice) followed by an acidic workup. For the direct synthesis of the methyl ester, methyl chloroformate serves as a suitable electrophile. This methodology provides a regioselective route to 4-substituted derivatives that are otherwise difficult to access.

Table 1: Plausible Synthesis of 2,6-Dichloro-3-methylisonicotinic Acid via Directed ortho-Metalation

| Step | Starting Material | Reagents | Key Transformation | Product |

| 1 | This compound | 1. n-BuLi or LDA, THF, -78 °C2. CO₂ (s) | Lithiation at C4 | 2,6-Dichloro-3-methylisonicotinic acid lithium salt |

| 2 | 2,6-Dichloro-3-methylisonicotinic acid lithium salt | H₃O⁺ (aq. workup) | Protonation | 2,6-Dichloro-3-methylisonicotinic acid |

Pyridine-fused heterocycles, such as thieno[2,3-b]pyridines, are of significant interest due to their diverse biological activities. researchgate.netnih.gov The synthesis of these systems often begins with appropriately substituted pyridine precursors. A common route, the Gewald reaction, involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur. An alternative and widely used method starts from a 2-chloropyridine bearing an adjacent cyano group.

For instance, 2-chloro-3-cyanopyridines can react with α-mercaptoesters like ethyl thioglycolate in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution of the chloride, followed by an intramolecular Thorpe-Ziegler cyclization to yield the thieno[2,3-b]pyridine core. researchgate.net To apply this to the this compound scaffold, a cyano group would first need to be introduced at the 4- or 5-position. This functionalization could potentially be achieved through nucleophilic substitution of a precursor like 2,6-dichloro-3-methyl-4-nitropyridine or through metalation strategies.

Table 2: General Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagents | Reaction Type | Product Class |

| Substituted 2-Chloronicotinonitrile | Ethyl thioglycolate, Base (e.g., K₂CO₃ or NaOEt) | SNAr followed by Thorpe-Ziegler cyclization | 3-Amino-thieno[2,3-b]pyridine-2-carboxylate esters |

| Substituted 2-Mercaptopyridine-3-carbonitrile | α-Halo ketone or α-halo ester | Alkylation followed by cyclization | Substituted thieno[2,3-b]pyridines |

Halogen-Modified Derivatives

Altering the halogen substitution pattern on the this compound ring can fine-tune the electronic properties and reactivity of the molecule, providing access to a new range of synthetic intermediates.

Direct iodination of the electron-deficient this compound ring is challenging. A more reliable method involves a Sandmeyer-type reaction starting from a corresponding amino-substituted precursor. The synthesis would commence with the nitration of a suitable precursor, followed by reduction of the nitro group to an amine. For example, the synthesis of 3-amino-2,6-dichloro-4-methylpyridine has been reported. nih.gov A similar pathway could lead to the required 2,6-dichloro-4-amino-3-methylpyridine intermediate.

Once the 4-amino derivative is obtained, it can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures. Subsequent treatment of the diazonium salt with an aqueous solution of potassium iodide (KI) results in the displacement of the diazonium group and the introduction of iodine at the 4-position to yield 2,6-dichloro-4-iodo-3-methylpyridine.

Halogen exchange (HALEX) reactions provide an effective route to other dihalo-methylpyridine analogues. For example, the synthesis of 2,6-difluoro-3-methylpyridine can be achieved from this compound. This transformation is typically performed using a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane at elevated temperatures. researchgate.net The higher reactivity of fluoride as a nucleophile in these solvents facilitates the displacement of the chloride ions.

The synthesis of mixed bromo-chloro derivatives can also be accomplished. One approach involves the partial halogen exchange of a dibromo- or dichloropyridine. Alternatively, a Sandmeyer reaction on an amino-chloro-methylpyridine intermediate can be used to introduce a bromine atom regioselectively.

Table 3: Synthesis of 2,6-Difluoro-3-methylpyridine via Halogen Exchange

| Starting Material | Reagents | Solvent | Temperature | Product |

| This compound | Cesium Fluoride (CsF) | Dimethyl Sulfoxide (DMSO) | High Temperature | 2,6-Difluoro-3-methylpyridine |

Derivatives with Modified Methyl Substituents

The methyl group at the 3-position is also a site for synthetic modification, allowing for the introduction of various functional groups.

A key reaction for functionalizing the methyl group is free-radical halogenation. Using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) allows for the selective bromination of the benzylic-like methyl group to yield 2,6-dichloro-3-(bromomethyl)pyridine. youtube.com This bromomethyl derivative is a highly versatile intermediate, susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., cyanides, alkoxides, amines), thereby enabling the synthesis of a broad spectrum of derivatives.

Alternatively, the methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions can convert the methyl group into a carboxylate, which upon acidification yields 2,6-dichloropyridine-3-carboxylic acid. patsnap.comgoogle.com This transformation provides another important intermediate for further derivatization, for example, through amide or ester formation.

Table 4: Synthetic Modifications of the 3-Methyl Group

| Reaction Type | Starting Material | Reagents | Product |

| Free-Radical Bromination | This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2,6-Dichloro-3-(bromomethyl)pyridine |

| Oxidation | This compound | Potassium Permanganate (KMnO₄), then H₃O⁺ | 2,6-Dichloropyridine-3-carboxylic acid |

Halogenated Methyl Group Derivatives (e.g., trichloromethylpyridines)

The halogenation of the methyl group of this compound is a key transformation for producing valuable intermediates, particularly in the agrochemical sector. This process primarily involves the synthesis of trichloromethylpyridines, which can be further converted into other derivatives like trifluoromethylpyridines.

Synthesis

The synthesis of 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) typically involves the direct chlorination of this compound. This reaction is generally carried out at elevated temperatures and can be initiated by UV light or chemical initiators. The process involves the substitution of the hydrogen atoms of the methyl group with chlorine atoms.

Further processing of the trichloromethyl derivative can yield trifluoromethylpyridines. A common method is the chlorine/fluorine exchange reaction. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine is converted to 2,3-dichloro-5-(trifluoromethyl)pyridine through vapor-phase fluorination. This highlights a typical pathway where a trichloromethyl intermediate is essential for producing the corresponding trifluoromethyl compound.

Applications

The reactivity of the trichloromethyl group also allows for its conversion into other functional groups, expanding its utility in organic synthesis. However, its primary application remains as a precursor to trifluoromethylated pyridines, which are in high demand in the agrochemical industry.

Alkoxymethyl and Aminomethyl Derivatives

The synthesis of alkoxymethyl and aminomethyl derivatives of this compound typically proceeds through an intermediate, 2,6-dichloro-3-(chloromethyl)pyridine. This intermediate provides a reactive site for the introduction of various alkoxy and amino moieties via nucleophilic substitution.

Synthesis

The initial step in synthesizing these derivatives is the chlorination of the methyl group of this compound to form 2,6-dichloro-3-(chloromethyl)pyridine. This can be achieved using standard chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a radical initiator.

Once 2,6-dichloro-3-(chloromethyl)pyridine is obtained, it can readily react with a variety of nucleophiles:

Alkoxymethyl Derivatives: Reaction with an alcohol (R-OH) or an alkoxide (R-O⁻) leads to the formation of the corresponding 2,6-dichloro-3-(alkoxymethyl)pyridine. This is a standard Williamson ether synthesis.

Aminomethyl Derivatives: Reaction with a primary or secondary amine (R¹R²NH) results in the synthesis of 2,6-dichloro-3-(aminomethyl)pyridine derivatives.

These reactions provide a versatile method for introducing a wide range of functional groups onto the pyridine scaffold.

Applications

Alkoxymethyl and aminomethyl pyridine derivatives are of interest in medicinal chemistry and materials science. The introduction of these functional groups can significantly alter the biological activity and physical properties of the parent molecule.

Medicinal Chemistry: Aminomethyl groups are common in pharmacologically active compounds as they can participate in hydrogen bonding and act as a basic center, which can be crucial for receptor binding. Pyridine derivatives containing aminomethyl and alkoxymethyl functionalities have been investigated for their potential as enzyme inhibitors, for instance, against carbonic anhydrase and acetylcholinesterase. rsc.org

Materials Science: The functional groups can be used to attach the pyridine core to larger molecules, including polymers, or to prepare ligands for metal complexes. The specific properties of the resulting materials would depend on the nature of the introduced alkoxy or amino group.

Mechanistic Investigations in 2,6 Dichloro 3 Methylpyridine Chemistry

Reaction Mechanism Elucidation via Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms involving 2,6-dichloro-3-methylpyridine often employs a combination of spectroscopic and computational methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are utilized to identify and characterize reaction intermediates and products. For instance, in proton transfer reactions involving derivatives of dichlorophenol and aminopyridines, spectrophotometric methods are used to study the formation and stability of the resulting complexes. nih.govresearchgate.net These studies often involve determining the stoichiometry of the complexes using methods like Job's method of continuous variations and photometric titrations. nih.govresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping potential energy surfaces, calculating transition state energies, and predicting the geometries of intermediates and products. For example, computational studies on pyridyne intermediates have helped to explain the regioselectivity observed in their reactions. nih.gov DFT calculations can model aryne distortion, which in turn governs the regioselectivity of nucleophilic additions and cycloadditions. nih.gov In the study of BODIPY dyes containing substituted pyridyl rings, computational modeling has been used to predict molecular structures and conformations, which are then compared with experimental data from X-ray crystallography. mdpi.com

The combined application of these techniques provides a detailed picture of the reaction pathway. For example, the investigation of proton transfer complexes between 2-aminopyridine (B139424) derivatives and 2,6-dichloro-4-nitrophenol (B181596) involved both UV-vis spectrophotometry to determine formation constants and computational analysis to understand the electronic structure of the resulting complexes. researchgate.net

Role of Catalysis in Transformations of this compound

Catalysis plays a pivotal role in many transformations involving pyridine (B92270) derivatives, including those of this compound. Catalysts can enhance reaction rates, improve yields, and control selectivity (chemo-, regio-, and stereoselectivity).

Transition metal catalysts, particularly those based on ruthenium, have been extensively studied for their effectiveness in various reactions of pyridyl compounds. For instance, ruthenium complexes with pincer ligands, such as those derived from 2,6-bis(thiomethyl)pyridine, have shown remarkable activity as catalysts for transfer hydrogenation reactions. acs.org The catalytic efficiency of these complexes is highly dependent on the nature of the co-ligands attached to the metal center. acs.org Research has demonstrated that modifying the steric and electronic properties of these ligands can lead to extremely high turnover frequencies in the reduction of ketones. acs.org

In the context of halogenation reactions, Lewis base catalysis has been employed to achieve chemo-, regio-, diastereo-, and enantioselective bromochlorination of unsaturated systems. acs.org While not directly involving this compound, this methodology highlights the potential for catalytic control in the functionalization of related structures. The mechanism often involves the activation of a halogenating agent by the catalyst to generate a more reactive electrophilic species.

The table below summarizes the impact of different catalysts on relevant chemical transformations.

| Catalyst System | Reaction Type | Substrate Class | Key Findings |

| Ru(SNStBu)Cl2(MeCN) | Transfer Hydrogenation | Ketones | Achieved a turnover frequency of approximately 87,000 h⁻¹ for the reduction of acetophenone. acs.org |

| (DHQD)₂PHAL | Bromochlorination | Alkenes | Enables highly enantioselective bromochlorination through Lewis base-controlled chloride release. acs.org |

| Ruthenium(II) imino- and aminophosphine (B1255530) complexes | Transfer Hydrogenation | Ketones | The reduction of imino groups during catalysis was suggested, leading to highly active species. researchgate.net |

Stereochemical and Regiochemical Studies

The stereochemistry and regiochemistry of reactions involving substituted pyridines are critical aspects that determine the structure and properties of the final products. In nucleophilic aromatic substitution (SNAAr) reactions of 2,6-dichloropyridines, the regioselectivity of the incoming nucleophile is a key consideration.

Studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at the 3-position significantly influences the regioselectivity of nucleophilic attack. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) showed that the regioselectivity could be controlled by the choice of solvent. researchgate.net The ability of the solvent to act as a hydrogen-bond acceptor was found to be the main factor influencing whether the nucleophile attacks the 2- or 6-position. researchgate.net Bulky substituents at the 3-position tend to direct the nucleophile to the 6-position due to steric hindrance. researchgate.net

The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups, such as a nitro group at the 3-position, activate both the 2- and 6-positions towards nucleophilic attack. echemi.com In the case of 2,6-dichloro-3-nitropyridine (B41883), while the nitro group activates both positions, kinetic control can lead to preferential substitution at the 2-position, which is ortho to the nitro group. echemi.com This is attributed to the strong inductive electron-withdrawing effect of the nitro group, making the adjacent carbon more electron-deficient. echemi.com

The following table provides examples of regioselective reactions of substituted 2,6-dichloropyridines.

| Substrate | Nucleophile | Key Factor | Outcome |

| 2,6-dichloro-3-(methoxycarbonyl)pyridine | 1-Methylpiperazine | Solvent (Hydrogen-bond acceptor ability) | Regioselectivity can be switched between the 2- and 6-positions. researchgate.net |

| 2,6-dichloro-3-trifluoromethylpyridine | N-benzylmethylamine | Steric hindrance of the 3-substituent | Highly regioselective substitution at the 6-position (>98:2 ratio). researchgate.net |

| 2,6-dichloro-3-nitropyridine | Ethyl 4-piperazine-1-carboxylate | Electronic effect of the nitro group | Kinetically controlled substitution favored at the 2-position. echemi.com |

Advanced Spectroscopic Characterization Techniques for 2,6 Dichloro 3 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide direct information about the carbon-hydrogen framework of a molecule. researchgate.net For 2,6-dichloro-3-methylpyridine, the ¹H NMR spectrum is expected to be relatively simple. The two aromatic protons on the pyridine (B92270) ring would appear as distinct doublets due to coupling with each other, and the methyl protons would appear as a singlet. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegative chlorine atoms and the nitrogen atom within the pyridine ring.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | -CH₃ | ~2.4 | Singlet (s) | N/A |

| H-4 | ~7.7 | Doublet (d) | ~8 Hz | |

| H-5 | ~7.2 | Doublet (d) | ~8 Hz | |

| ¹³C | -CH₃ | ~18 | N/A | N/A |

| C-2 | ~151 | N/A | N/A | |

| C-3 | ~132 | N/A | N/A | |

| C-4 | ~142 | N/A | N/A | |

| C-5 | ~122 | N/A | N/A | |

| C-6 | ~151 | N/A | N/A |

¹⁹F NMR

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool for the analysis of fluorinated derivatives. nih.gov The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and its chemical shifts span a very wide range, which minimizes the likelihood of signal overlap. huji.ac.ilthermofisher.com This technique is invaluable for confirming the successful incorporation of fluorine into a molecule and for studying its chemical environment. nih.goved.ac.uk

For derivatives such as 2,6-dichloro-3-(trifluoromethyl)pyridine, the ¹⁹F NMR spectrum would show a singlet for the -CF₃ group. sigmaaldrich.com The large chemical shift dispersion and the through-bond coupling to nearby ¹H or ¹³C nuclei (nJFH, nJFC) provide rich structural information. thermofisher.com

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through fragmentation analysis, to deduce its structure. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule.

For this compound (C₆H₅Cl₂N), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (161.98 g/mol ). A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks in an approximate ratio of 9:6:1.

Analysis of fragments helps to confirm the structure. Common fragmentation pathways would include the loss of a methyl radical (-CH₃) or a chlorine atom (-Cl). Data for the related compound 2,6-dichloro-3-nitropyridine (B41883) shows prominent peaks at m/z 110, 146, and 192, which can help in interpreting fragmentation patterns of similar structures. nih.gov

Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 161/163/165 | [C₆H₅Cl₂N]⁺• | Molecular ion peak with characteristic Cl₂ isotopic pattern. |

| 146/148/150 | [C₅H₂Cl₂N]⁺• | Loss of a methyl radical ([M-CH₃]⁺•). |

| 126/128 | [C₆H₅ClN]⁺• | Loss of a chlorine atom ([M-Cl]⁺•). |

| 111/113 | [C₅H₂ClN]⁺• | Loss of a methyl radical and a chlorine atom. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The analysis of 2-chloro-6-methyl pyridine provides a useful reference for assigning vibrational modes. orientjchem.org

The IR spectrum of this compound is expected to show several characteristic absorption bands. These include aromatic C-H stretching vibrations, pyridine ring C=C and C=N stretching vibrations, vibrations from the methyl group, and the C-Cl stretching vibrations.

Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Methyl C-H Stretch (asymmetric and symmetric) |

| 1600-1450 | Pyridine Ring C=C and C=N Stretches |

| 1470-1430 | Methyl C-H Bend (asymmetric) |

| 1390-1370 | Methyl C-H Bend (symmetric) |

| 850-550 | C-Cl Stretch |

| 900-675 | Aromatic C-H Out-of-Plane Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Charge-Transfer Complex Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule, typically π → π* and n → π* transitions in aromatic and heteroaromatic systems. researchgate.net While the UV-Vis spectrum of this compound itself provides basic information about its chromophore, a more advanced application is the study of its charge-transfer (CT) complexes.

Pyridine derivatives can act as electron donors and form deeply colored charge-transfer complexes with suitable electron acceptors, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or 2,3,5,6-tetracyanopyridine (TCNPy). mdpi.comscienceopen.com The formation of these complexes gives rise to a new, distinct absorption band in the visible region of the spectrum, which is absent in the spectra of the individual donor or acceptor molecules. nih.gov

Spectrophotometric analysis of this CT band allows for the determination of key physicochemical properties of the complex:

Stoichiometry: The donor-to-acceptor ratio (e.g., 1:1) can be determined using Job's method of continuous variation. mdpi.com

Formation Constant (KCT): The stability of the complex is quantified by the formation constant, which can be calculated using the Benesi-Hildebrand equation. nih.gov The stability is often solvent-dependent, with more stable complexes forming in polar solvents. nih.gov

Molar Absorptivity (ε): This parameter reflects the intensity of the CT absorption band.

Thermodynamic Parameters: Spectroscopic data can be used to calculate thermodynamic values such as the standard free energy change (ΔG°), which indicates the spontaneity of complex formation. scienceopen.com

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing.

While the crystal structure for this compound itself is not detailed in the provided search results, extensive data is available for the closely related derivative, 2,6-dichloro-3-nitropyridine. nih.govresearchgate.net The analysis of this derivative reveals that the pyridine ring is essentially planar. nih.govresearchgate.net The data obtained from such an analysis provides an excellent model for understanding the molecular geometry of this compound.

Crystallographic Data for 2,6-Dichloro-3-nitropyridine nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | 192.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9021 (8) |

| b (Å) | 19.166 (2) |

| c (Å) | 11.0987 (9) |

| β (°) | 122.072 (5) |

| Volume (ų) | 1424.4 (2) |

| Z | 8 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Analysis

Chromatographic techniques are essential for separating components of a mixture and are widely used for the purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating, identifying, and quantifying compounds. For pyridine derivatives, reverse-phase (RP) HPLC is commonly employed. researchgate.net Purity analysis for this compound is often performed using HPLC. fishersci.ca A specific method for the derivative 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986) utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC)

GC is another powerful technique, particularly suitable for volatile and thermally stable compounds. It is used for purity determination of related compounds such as 2,6-dichloro-3-cyano-4-methylpyridine, where purities of >98.0% are confirmed by this method. tcichemicals.com The choice of column and temperature programming is critical for achieving good separation of the main compound from any impurities or starting materials. bibliotekanauki.plresearchgate.net

Summary of Chromatographic Methods for Pyridine Derivatives

| Technique | Analyte Example | Column Type | Mobile Phase / Carrier Gas | Purpose |

|---|---|---|---|---|

| HPLC | 2,6-Dichloro-3-(trichloromethyl)pyridine sielc.com | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid | Purity analysis, Separation |

| GC | 2,6-Dichloro-3-cyano-4-methylpyridine tcichemicals.com | Capillary Column (e.g., DB-5) | Helium or Nitrogen | Purity assessment |

Computational Chemistry and Theoretical Studies of 2,6 Dichloro 3 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and versatile method in computational chemistry for studying the electronic structure of molecules. nih.goviaea.org It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic and electronic properties of pyridine (B92270) derivatives. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G or higher, to solve the Schrödinger equation approximately. semanticscholar.orgnih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. mdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For substituted pyridines, the nature and position of the substituents significantly influence the energies of these frontier orbitals. In the case of 2,6-dichloro-3-methylpyridine, the electron-withdrawing chloro groups and the electron-donating methyl group have competing effects on the electron density of the pyridine ring.

DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. While specific DFT studies for this compound are not extensively documented, analysis of the closely related compound 2,6-dichloro-3-nitropyridine (B41883) shows that such calculations provide valuable insights. nih.gov In that study, electronic properties, including HOMO and LUMO energies, were calculated using the B3LYP/6-311++G(d,p) basis set. nih.gov The HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. mdpi.com

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | B3LYP/6-311++G(d,p) | -7.89 | -3.67 | 4.22 |

Data is illustrative and based on published values for 2,6-dichloro-3-nitropyridine to demonstrate the type of information gained from DFT analysis. nih.gov

DFT calculations are a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. nih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis calculation. nih.gov

For this compound, this methodology could be applied to model various reactions, such as nucleophilic aromatic substitution, where one of the chlorine atoms is displaced. For instance, the reaction of the structurally similar 4-methyl-2,6-dichloronicotinonitrile with malononitrile (B47326) dimer has been shown to proceed with regioselective substitution of the chlorine atom at position 6. researchgate.net Computational modeling of this reaction type for this compound would involve:

Optimizing the geometries of the reactant (this compound and the nucleophile) and the final product.

Proposing a reaction pathway and locating the transition state structure.

Confirming the transition state by frequency analysis to ensure it has a single imaginary frequency connecting the reactant and product. nih.gov

Calculating the activation energy (the energy difference between the transition state and the reactants), which provides insight into the reaction kinetics.

This type of analysis helps in understanding the regioselectivity and feasibility of a reaction under different conditions. nih.gov

DFT calculations can accurately predict various spectroscopic properties, providing a means to interpret and verify experimental data. For substituted pyridines, theoretical calculations of vibrational (infrared and Raman) and electronic (UV-Visible) spectra have shown excellent agreement with experimental measurements. semanticscholar.org

Vibrational Spectra (IR and Raman): After optimizing the molecule's geometry to its ground state energy minimum, frequency calculations are performed. The resulting vibrational frequencies and their intensities correspond to peaks in the IR and Raman spectra. These theoretical spectra are invaluable for assigning specific vibrational modes to experimentally observed bands. semanticscholar.org

Electronic Spectra (UV-Vis): The electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies for transitions from the ground state to various excited states. The calculated energies (often converted to wavelength) and their corresponding oscillator strengths can be compared directly with an experimental UV-Vis spectrum. nih.gov

For the related compound 2,6-dichloro-3-nitropyridine, a TD-DFT study successfully predicted the wavelength of maximum absorption (λmax) in different solvents, showing good correlation with experimental data. nih.gov

| Compound | Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Method |

|---|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | Ethanol | 295 | 290 | TD-DFT/B3LYP/6-311++G(d,p) |

| 2,6-dichloro-3-nitropyridine | Methanol (B129727) | 296 | 291 | TD-DFT/B3LYP/6-311++G(d,p) |

Data is illustrative and based on published values for 2,6-dichloro-3-nitropyridine. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not prominent in the literature, this computational technique is widely applied to substituted pyridine derivatives to study their dynamic behavior and interactions. iaea.orgbris.ac.uk MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a detailed view of molecular motion and conformational changes. nih.gov

For a molecule like this compound, MD simulations can be employed to:

Analyze Solvation: Study how the molecule interacts with solvent molecules, such as water, by analyzing radial distribution functions and hydrogen bonding patterns. mdpi.com

Investigate Ligand-Protein Binding: If the molecule is a potential drug candidate, MD simulations can explore its binding stability and dynamics within the active site of a target protein. These simulations can reveal key intermolecular interactions, conformational changes in the protein or ligand, and provide a basis for calculating binding free energies. bris.ac.uk

Model Halogen Bonding: Specialized MD protocols can be used to accurately model halogen bonds, which are important non-covalent interactions involving the chlorine atoms of this compound. These simulations can clarify the role of the chlorine substituents in molecular recognition and binding affinity.

MD simulations complement static quantum mechanics calculations by introducing the effects of temperature, pressure, and the dynamic nature of the molecular environment.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics, used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no QSAR models have been published specifically for a series containing this compound, the methodology is broadly applicable to pyridine derivatives. bris.ac.uk

A typical QSAR study involves:

Data Set Preparation: Assembling a series of structurally related compounds with measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molar refractivity, molecular volume), and hydrophobic (e.g., LogP) properties.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that relates a subset of the most relevant descriptors to the observed biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

For a series of compounds including this compound, a QSAR model could help identify the key structural features—such as the presence and position of the chloro and methyl groups—that are most important for a given biological effect, thereby guiding the design of more potent analogues.

| Descriptor Class | Example Descriptors | Physicochemical Property Represented |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Reactivity, charge distribution, polarity |

| Steric / Topological | Molar Refractivity (MR), Molecular Weight | Molecular size, volume, shape |

| Thermodynamic | Heat of Formation, Total Energy | Molecular stability |

Applications of 2,6 Dichloro 3 Methylpyridine in Pharmaceutical and Agrochemical Research

Building Block in Medicinal Chemistry for Drug Synthesisfishersci.ca

The pyridine (B92270) scaffold is a common motif in many biologically active molecules, and the functional group versatility of 2,6-dichloro-3-methylpyridine allows for its incorporation into diverse molecular architectures for drug discovery.

Anti-tumor Agents

Derivatives of this compound have shown significant promise in the development of novel anti-cancer therapies. One notable application is in the synthesis of kinase inhibitors, which are a major class of targeted cancer drugs.

A study has highlighted the use of 2,6-dichloro-3-methylpyridin-4-amine (B13003921), a direct derivative of this compound, in the development of potent inhibitors of anaplastic lymphoma kinase (ALK). ALK is a receptor tyrosine kinase that, when mutated or aberrantly expressed, can drive the growth of various cancers, including certain types of non-small cell lung cancer. The research demonstrated that compounds derived from this pyridine building block exhibited significant tumor growth inhibition in preclinical models, underscoring its potential in oncology.

| Target | Compound Class | Therapeutic Application | Research Finding |

| Anaplastic Lymphoma Kinase (ALK) | Kinase Inhibitors | Cancer Therapy | Derivatives of 2,6-dichloro-3-methylpyridin-4-amine showed potent inhibitory activity against ALK and significant tumor growth inhibition in xenograft models. |

Anti-infective Drugs

While direct synthesis of anti-infective agents from this compound is not extensively detailed in the reviewed literature, the broader class of pyridine derivatives is well-established for its antibacterial and antiviral properties. nih.govnih.gov The chemical scaffold of pyridine is present in numerous antimicrobial drugs. The reactivity of the chloro-substituents in this compound allows for nucleophilic substitution reactions, enabling the introduction of various functional groups that could lead to the generation of novel anti-infective candidates. A patent for the preparation of substituted pyridines notes their utility in synthesizing naphthyridine antibacterial compounds, highlighting the potential of such chlorinated pyridine cores in this therapeutic area. google.com

Anti-inflammatory, Anti-allergic, and Cardiovascular Drugs

The pyridine nucleus is a key structural component in a variety of drugs targeting inflammation, allergies, and cardiovascular diseases. nih.govrsc.org Although specific examples detailing the direct use of this compound for these applications are not prominent in the available literature, its potential as a precursor is evident. Pyridine derivatives are known to be used in the synthesis of compounds with anti-inflammatory, antianaphylactic, and antiallergic properties. nih.gov The synthesis of various pyridine-based compounds has been explored for their anti-inflammatory activities, with some demonstrating significant efficacy. researchgate.netderpharmachemica.comnuph.edu.ua

Enzyme Inhibitors and Receptor Ligands

The utility of this compound as a scaffold extends to the development of specific enzyme inhibitors and receptor ligands. Its application in creating kinase inhibitors for anti-tumor therapy is a prime example of its role in targeting enzymes.

Furthermore, the synthesis of NVP-BGJ398, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, incorporates a 3-(2,6-dichloro-3,5-dimethoxy-phenyl) moiety. nih.govacs.org While not a direct derivative of this compound, the presence of the 2,6-dichlorinated aromatic ring highlights the importance of this structural feature for potent enzyme inhibition. The development of such targeted inhibitors is a critical area of modern drug discovery. The synthesis of ligands for various receptors is another area where pyridine derivatives are employed. For instance, spirocyclic systems connected to a tetrahydroisoquinoline moiety have been synthesized as σ receptor ligands. nih.gov

| Target Class | Specific Example | Therapeutic Relevance |

| Kinase Inhibitors | Anaplastic Lymphoma Kinase (ALK) Inhibitors | Anti-tumor Agents |

| Receptor Tyrosine Kinase Inhibitors | NVP-BGJ398 (FGFR Inhibitor) | Anti-tumor Agents |

Intermediate in Agrochemical Developmentfishersci.ca

The chlorinated pyridine framework is a well-established component in a variety of agrochemicals, contributing to their efficacy and selectivity. agropages.com

Herbicides and Pesticidesagropages.com

This compound serves as a valuable intermediate in the synthesis of compounds for crop protection. The presence of the dichloro- and methyl-substituted pyridine ring can be found in the core structure of various pesticides.

While specific, commercialized herbicides or pesticides directly synthesized from this compound are not extensively documented in the reviewed public literature, the broader class of chlorinated methylpyridines is fundamental to the agrochemical industry. agropages.com For instance, the related compound, 3,6-dichloro-2-pyridinecarboxylic acid (Clopyralid), is a well-known selective herbicide. google.com Patents have been filed for insecticidal pyridine compounds that utilize closely related starting materials, such as 3-cyano-2,6-dichloro-4-trifluoromethylpyridine, indicating the utility of this chemical class in pesticide development. google.com The synthesis of this compound itself is described in patents, underscoring its importance as a building block for further chemical elaboration in this sector. google.com The development of novel pyridine-based agrochemicals is an active area of research, with a focus on creating more effective and environmentally benign products. researchgate.netresearchgate.netnih.gov

| Agrochemical Class | Related Compounds | Application |

| Herbicides | Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) | Selective control of broadleaf weeds |

| Insecticides | Derivatives of 3-cyano-2,6-dichloro-4-trifluoromethylpyridine | Control of insect pests |

Applications in Material Science (e.g., Dyestuffs, Polymers)

The chemical reactivity of this compound and its derivatives also extends to the field of material science, particularly in the synthesis of dyestuffs.

Precursor for the Synthesis of Disperse Dyes

Derivatives of dichloromethylpyridine, such as 2,6-dichloro-3-cyano-4-methylpyridine, can be utilized as precursors in the production of disperse dyes. tcichemicals.com These dyes are primarily used for coloring synthetic fibers like polyester. The synthesis typically involves a coupling reaction between a diazonium salt and the pyridine-based intermediate to form an azo compound, which is the basis for many vibrant colors. For example, red disperse dyes for acrylic fibers have been synthesized using this methodology.

| Dye Class | Intermediate | Application | Color |

| Azo Disperse Dye | 2,6-dichloro-3-cyano-4-methylpyridine | Dyeing of acrylic fibers | Red |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The industrial production of chlorinated pyridines has traditionally relied on methods like high-temperature gas-phase chlorination, which can be energy-intensive and produce complex mixtures of products. google.com Future research is increasingly focused on developing more selective, efficient, and environmentally benign synthetic routes.

One promising direction is the advancement of liquid-phase chlorination processes. Research has shown that 2,6-dichloropyridine (B45657) can be obtained with high selectivity by reacting 2-chloropyridine with chlorine in a liquid phase at temperatures above 160°C without a catalyst. google.com This catalyst-free approach can prevent the formation of impurities often associated with catalytic methods. google.com Further exploration could optimize these conditions for the specific synthesis of 2,6-Dichloro-3-methylpyridine, potentially starting from 2-chloro-3-methylpyridine, to achieve higher yields and purity.